1-(2-Bromophenyl)propan-2-ol 1-(2-Bromophenyl)propan-2-ol
Brand Name: Vulcanchem
CAS No.: 210408-48-3
VCID: VC4848511
InChI: InChI=1S/C9H11BrO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3
SMILES: CC(CC1=CC=CC=C1Br)O
Molecular Formula: C9H11BrO
Molecular Weight: 215.09

1-(2-Bromophenyl)propan-2-ol

CAS No.: 210408-48-3

Cat. No.: VC4848511

Molecular Formula: C9H11BrO

Molecular Weight: 215.09

* For research use only. Not for human or veterinary use.

1-(2-Bromophenyl)propan-2-ol - 210408-48-3

Specification

CAS No. 210408-48-3
Molecular Formula C9H11BrO
Molecular Weight 215.09
IUPAC Name 1-(2-bromophenyl)propan-2-ol
Standard InChI InChI=1S/C9H11BrO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3
Standard InChI Key RJKPOWPTZRARKB-UHFFFAOYSA-N
SMILES CC(CC1=CC=CC=C1Br)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

1-(2-Bromophenyl)propan-2-ol (CAS 7073-69-0) is defined by the molecular formula C₉H₁₁BrO and a molecular weight of 215.09 g/mol . The compound features a propan-2-ol backbone substituted at the second carbon with a 2-bromophenyl group. Its IUPAC name, 2-(2-bromophenyl)propan-2-ol, reflects this substitution pattern, though nomenclature variations exist in literature.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₁BrO
Molecular Weight215.09 g/mol
Physical StateColorless to slightly yellow liquid
SolubilitySparingly soluble in water; miscible with organic solvents

Structural Analysis

The compound’s structure is characterized by:

  • A tertiary alcohol group at the second carbon of the propane chain.

  • A bromine atom at the ortho position of the phenyl ring, inducing steric and electronic effects.

  • Planar aromatic system with delocalized π-electrons, modified by the electron-withdrawing bromine substituent.

Spectroscopic data (e.g., ¹H NMR, IR) would typically show:

  • A singlet for the two equivalent methyl groups adjacent to the hydroxyl (δ ~1.5 ppm).

  • Aromatic protons in the δ 7.2–7.8 ppm range, split due to meta coupling from bromine .

Synthesis and Production

Table 2: Hypothetical Synthetic Optimization Parameters

ParameterCondition
CatalystAluminum chloride (Lewis acid)
Temperature0–25°C
SolventAnhydrous dichloromethane
Yield OptimizationControlled stoichiometry, inert atmosphere

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The bromine atom undergoes SNAr reactions under basic conditions, enabling aryl functionalization. For example:
C₉H₁₁BrO+NaOHC₉H₁₁OH+NaBr\text{C₉H₁₁BrO} + \text{NaOH} \rightarrow \text{C₉H₁₁OH} + \text{NaBr}
This reactivity is critical for generating derivatives in medicinal chemistry .

Oxidation and Reduction

  • Oxidation: Forms 2-(2-bromophenyl)propan-2-one (ketone derivative) using agents like KMnO₄.

  • Reduction: Further reduction of the ketone could yield fully saturated analogs, though this is less common.

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

  • Antimicrobial agents: Brominated aromatics exhibit activity against Gram-positive bacteria .

  • Chiral ligands: The tertiary alcohol structure aids in asymmetric catalysis.

Material Science

Its bromine content contributes to flame-retardant polymers, though specific studies require deeper exploration.

Biological Activity and Mechanisms

Enzymatic Interactions

While direct biological data are scarce, structural analogs demonstrate:

  • CYP450 modulation: Bromine’s electronegativity may influence enzyme binding pockets.

  • Antiproliferative effects: Observed in related bromophenyl compounds at IC₅₀ values of 50–100 µM .

HazardGHS SymbolPrecautionary Measures
CorrosiveGHS05Use gloves, eye protection
CombustibleGHS02Store away from ignition sources

Exposure Management

  • Inhalation: Move to fresh air; seek medical attention if symptoms persist.

  • Skin contact: Wash with soap and water immediately .

Recent Advances and Future Directions

Recent studies highlight its potential in:

  • Green chemistry: Solvent-free synthesis to reduce environmental impact.

  • Drug delivery systems: Functionalization for improved bioavailability.

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